
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-amine
Vue d'ensemble
Description
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-amine (FMPA) is an organic compound belonging to the class of piperidines. It is a colorless, crystalline solid with a melting point of 85-87°C. FMPA is widely used in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as an intermediate in the synthesis of a wide range of compounds, such as peptides and peptidomimetics.
Applications De Recherche Scientifique
Kinetics and Mechanism of Reactions
A study by Jarczewski et al. (1986) investigated the kinetics of the reaction of a related compound with piperidine and pyrrolidine bases in different solvents, leading to complex reaction pathways. The research highlighted the influence of primary and secondary amines on the reaction mechanism, providing insight into the underlying kinetics and isotope effects (Jarczewski, Schroeder, & Dworniczak, 1986).
Synthesis and Antibacterial Activity
Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, starting from 1-(4-(4-piperidin-1-yl)phenyl)ethanone. The synthesized compounds demonstrated significant antibacterial activity, showcasing the potential of piperidine derivatives in medicinal chemistry (Merugu, Ramesh, & Sreenivasulu, 2010).
Spectroscopic Characterization and Cytotoxic Studies
Govindhan et al. (2017) synthesized a compound using a click chemistry approach involving a piperidin-1-yl ethanone derivative. The study focused on spectroscopic characterization, Hirshfeld surface analysis, cytotoxicity evaluations, and molecular docking studies to assess the compound's pharmacokinetics and biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Anticonvulsive Effects of L-Proline Amides
Silhánková et al. (1996) reported on the synthesis of heterocyclic L-proline amides from BOC-L-proline and heterocyclic amines, including substituted piperazines and morpholines. These compounds were evaluated for their anticonvulsive effects, highlighting the therapeutic potential of piperidine derivatives (Silhánková, Šindelář, Dobrovský, Krejci, Hodková, & Polívka, 1996).
Hydrogen-Bonding Patterns in Enaminones
Balderson, Fernandes, Michael, and Perry (2007) investigated the hydrogen-bonding patterns of enaminones, including piperidin-2-ylidene analogues. The study provided insights into the intramolecular and intermolecular hydrogen bonding that influences the crystal structures of these compounds, demonstrating the structural diversity and stability imparted by piperidine derivatives (Balderson, Fernandes, Michael, & Perry, 2007).
Mécanisme D'action
Target of Action
Piperidine derivatives are known to interact with a variety of targets, including various receptors and enzymes. They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Generally, these compounds can bind to their targets and modulate their activity, leading to therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives can also vary widely. They can influence a range of cellular processes, from signal transduction to enzyme activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can differ based on the specific compound. Factors such as the compound’s structure and the patient’s physiology can influence these properties .
Result of Action
The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, enzyme activity, and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of piperidine derivatives .
Propriétés
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2/c9-7-8-1-4-11(5-2-8)6-3-10/h8H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMRNCYZDVUKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



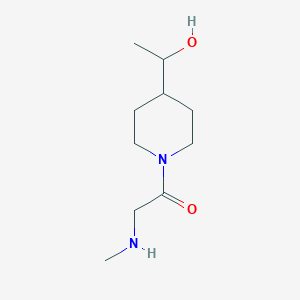
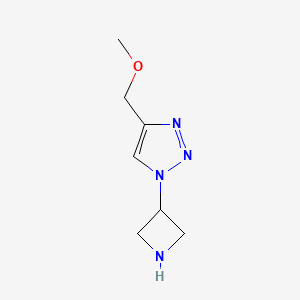
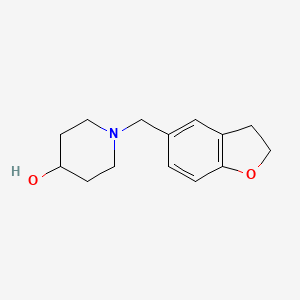
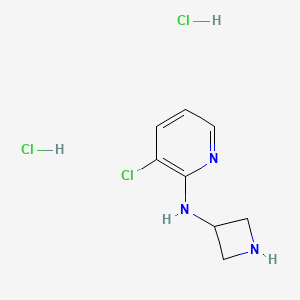
![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)
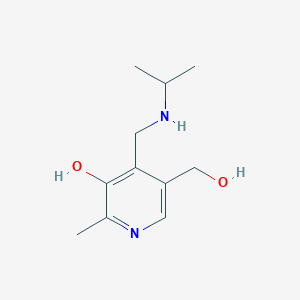
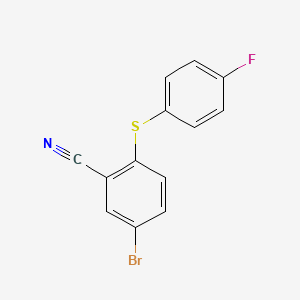
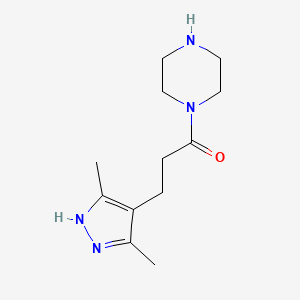

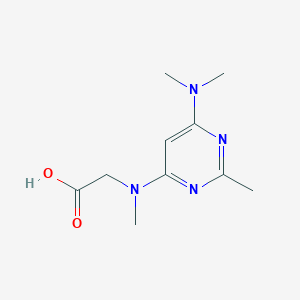
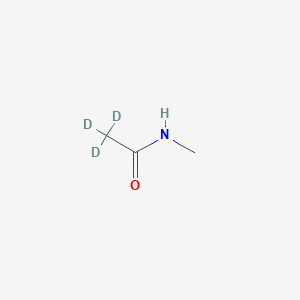

![3-Chloro-5-[N-(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1490036.png)
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1490039.png)